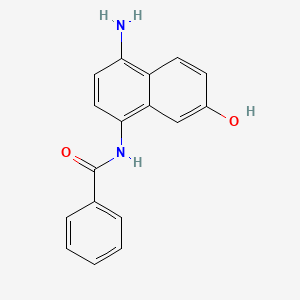
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . It is characterized by the presence of an amino group and a hydroxy group attached to a naphthalene ring, which is further connected to a benzamide moiety . This compound is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- typically involves the reaction of 4-amino-7-hydroxy-1-naphthalenylamine with benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzamide, N-(4-amino-7-hydroxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
71216-05-2 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
N-(4-amino-7-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c18-15-8-9-16(14-10-12(20)6-7-13(14)15)19-17(21)11-4-2-1-3-5-11/h1-10,20H,18H2,(H,19,21) |
Clave InChI |
HKXCRJXDGZFPFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


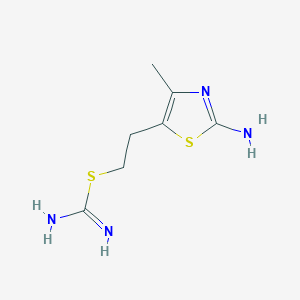
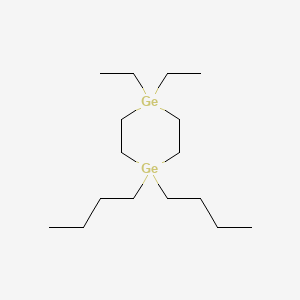

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
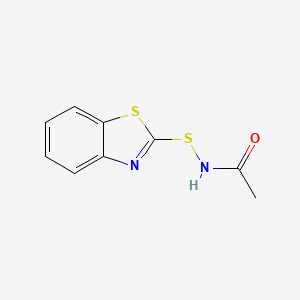
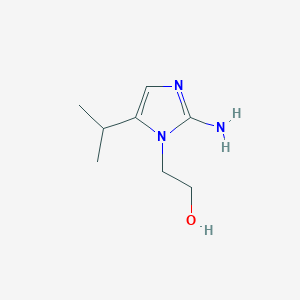
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)

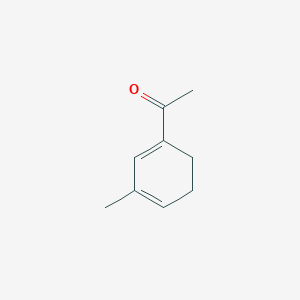
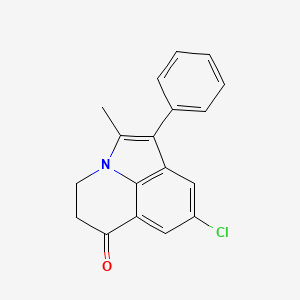
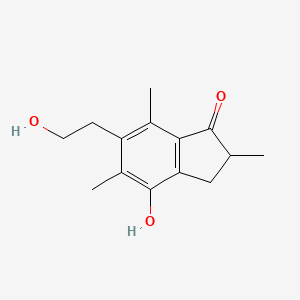
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
